11,12-Dimethyldibenzo[a,c]phenazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C22H16N2 |
|---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
11,12-dimethylphenanthro[9,10-b]quinoxaline |
InChI |
InChI=1S/C22H16N2/c1-13-11-19-20(12-14(13)2)24-22-18-10-6-4-8-16(18)15-7-3-5-9-17(15)21(22)23-19/h3-12H,1-2H3 |
InChI Key |
RYQVGAUFQMMZHI-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C3C4=CC=CC=C4C5=CC=CC=C5C3=N2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Advanced Spectroscopic and Photophysical Investigations of Dibenzo A,c Phenazine Derivatives
Electronic Absorption and Emission Characteristics
The electronic transitions of dibenzo[a,c]phenazine (B1222753) derivatives give rise to their characteristic absorption and emission spectra. These properties are highly sensitive to the molecular structure and the surrounding environment.
The ultraviolet-visible (UV-Vis) absorption spectrum of a molecule reveals the electronic transitions from the ground state to various excited states. For 11,12-Dimethyldibenzo[a,c]phenazine (DMDB-PZ), photoluminescence studies have utilized an excitation wavelength of 370 nm. aps.org While phenazine (B1670421) itself has absorption too far in the blue region to be an effective OLED dopant, extending the conjugation, as in the case of DMDB-PZ, redshifts the spectrum. aps.org
The absorption properties can be further tuned by chemical modifications. In donor-acceptor type molecules based on a dibenzo[a,c]phenazine core, the absorption spectra are influenced by the nature of the donor and acceptor moieties. researchgate.netresearchgate.net For instance, copolymers based on an 11,12-difluorodibenzo[a,c]phenazine acceptor unit exhibit broad absorption, which is crucial for applications in polymer solar cells. researchgate.net
Table 1: UV-Vis Absorption Data for select Dibenzo[a,c]phenazine Derivatives
| Compound/System | Absorption Maxima (λabs) / Excitation Wavelength | Solvent/Matrix | Reference |
| This compound (DMDB-PZ) | 370 nm (Excitation) | Poly(methyl-methacrylate) (PMMA) | aps.org |
| Dibenzo[a,c]phenazine-based copolymers | Broad absorption | --- | researchgate.net |
| BBL-P (a phenazine derivative) | 840 nm (in acid solution) | Acid solution | researchgate.net |
Photoluminescence (PL) spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. This compound (DMDB-PZ) exhibits fascinating dual-emission behavior. aps.org In a poly(methyl-methacrylate) (PMMA) matrix under ambient conditions, its PL spectrum shows distinct fluorescence peaks in the blue region at 417 nm, 432 nm, and 464 nm. aps.org When measured under vacuum, the emission characteristics change dramatically: the blue fluorescence is suppressed, and a strong, red-shifted emission, attributed to phosphorescence, becomes dominant at 569 nm. aps.org This indicates the presence of both emissive singlet and triplet excited states. aps.org
The electroluminescence (EL) spectrum of DMDB-PZ in an OLED device mirrors this duality, with a blue singlet emission peak at 464 nm and red triplet emission features at 569 nm and 601 nm. aps.org The study of fluorescence emission spectra for this compound in various organic solvents of differing polarity has also been reported. researchgate.nettandfonline.com
The emission color of dibenzo[a,c]phenazine derivatives can be systematically tuned by introducing different electron-donating groups. researchgate.netrsc.orgchemrxiv.org This donor-acceptor strategy allows for the modulation of the intramolecular charge transfer character of the excited state, resulting in emissions that span a wide color range from green to deep-red. rsc.orgchemrxiv.org For example, fluorinated dibenzo[a,c]phenazine derivatives with different donors exhibit photoluminescence maxima from 505 nm (green) to 674 nm (deep-red) in toluene (B28343) solution. rsc.orgchemrxiv.org The photoluminescence quantum yield (PLQY), a critical parameter for emissive materials, can also be enhanced through strategic molecular design, such as adjusting the substitution position on the dibenzo[a,c]phenazine core. rsc.orgrsc.org
Table 2: Photoluminescence and Electroluminescence Data for this compound (DMDB-PZ)
| Measurement Type | Emission Peaks (nm) | Conditions | Matrix | Reference |
| Photoluminescence (PL) | 417, 432, 464 (Fluorescence) | Ambient | 3% in PMMA | aps.org |
| Photoluminescence (PL) | 569 (Dominant Phosphorescence) | Vacuum | 3% in PMMA | aps.org |
| Electroluminescence (EL) | 464 (Singlet), 569, 601 (Triplet) | Vacuum | OLED device | aps.org |
Time-resolved fluorescence spectroscopy measures the decay of fluorescence intensity over time, providing information on the lifetime of the excited state. horiba.com This technique is crucial for understanding dynamic processes such as energy transfer and intersystem crossing. nih.gov Measurements are made by exciting a sample with a short pulse of light and observing the subsequent emission decay, which can range from picoseconds to milliseconds. horiba.combmglabtech.com
For this compound, time-resolved electroluminescence measurements revealed an exceptionally long-lived triplet excited state, with a phosphorescence lifetime of 97 milliseconds. aps.org This is among the longest triplet lifetimes reported for an OLED emitter and indicates that non-radiative decay pathways are significantly suppressed. aps.org
In the context of dibenzo[a,c]phenazine derivatives designed for Thermally Activated Delayed Fluorescence (TADF), time-resolved PL decay curves often show a double exponential decay. mdpi.com This is composed of a short-lived prompt fluorescence component (on the nanosecond scale) and a long-lived delayed fluorescence component (on the microsecond scale), which confirms the TADF mechanism. mdpi.com
Table 3: Time-Resolved Spectroscopy Data for Dibenzo[a,c]phenazine Systems
| Compound/System | Measured Parameter | Value | Technique | Reference |
| This compound (DMDB-PZ) | Triplet Phosphorescence Lifetime | 97 ms (B15284909) | Time-Resolved Electroluminescence | aps.org |
| 3,6_R (a D-A-D type TADF emitter) | Prompt Fluorescence Lifetime | 20 ns | Transient PL Decay | mdpi.com |
| 3,6_R (a D-A-D type TADF emitter) | Delayed Fluorescence Lifetime | 1.04 µs | Transient PL Decay | mdpi.com |
Excited-State Dynamics and Photophysical Processes
The behavior of dibenzo[a,c]phenazine derivatives after light absorption is governed by a series of complex photophysical processes. Understanding these dynamics is key to designing efficient materials for various applications.
Intramolecular Charge Transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules, where photoexcitation leads to a significant redistribution of electron density from the donor moiety to the acceptor moiety. This results in a highly polar excited state. The dibenzo[a,c]phenazine core is an effective electron acceptor and is frequently combined with various electron donors to create D-A systems. researchgate.netthe-innovation.org
In these D-A molecules, the energy of the ICT state, and thus the emission color, is highly dependent on the strength of the donor and the polarity of the solvent. researchgate.net For example, attaching strong donors like thiophene (B33073) or triphenylamine (B166846) to a dibenzo[a,c]phenazine acceptor leads to orange-red and red emission, respectively, indicative of a strong ICT character. researchgate.net Introducing cyano (CN) groups to the dibenzo[a,c]phenazine acceptor can further strengthen the charge transfer effect, shifting the emission into the red region of the spectrum. the-innovation.org
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the efficient harvesting of non-emissive triplet excitons in organic light-emitting diodes (OLEDs), enabling theoretical internal quantum efficiencies of up to 100%. mdpi.com The key requirement for TADF is a very small energy gap between the lowest excited singlet state (S₁) and the lowest triplet state (T₁) (ΔE_ST). rsc.orgrsc.org
If this energy gap is sufficiently small (typically < 0.2 eV), triplet excitons can be converted back to singlet excitons via a process called reverse intersystem crossing (rISC), which is driven by thermal energy. rsc.orgmdpi.com These newly formed singlet excitons can then de-excite radiatively, producing "delayed" fluorescence.
The dibenzo[a,c]phenazine framework has proven to be an excellent acceptor unit for constructing highly efficient TADF emitters. rsc.orgrsc.orgrsc.orgthe-innovation.org By coupling it with suitable donor units, molecules with a very small ΔE_ST can be achieved. rsc.orgrsc.org For example, certain regio-isomers of TPA-DBPzCN (triphenylamine-dibenzo[a,c]phenazine-dicarbonitrile) exhibit very small singlet-triplet energy gaps, leading to efficient rISC with rates on the order of 10⁵ s⁻¹. rsc.org The dual singlet and triplet emission observed for this compound provides a fundamental basis for understanding the separate energy levels that are crucial for the TADF process in its more complex derivatives. aps.org
Environmental and Solvent Effects on Photophysics
Aggregation-Induced Emission (AIE) Phenomena in Dibenzo[a,c]phenazine Derivatives
Aggregation-Induced Emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where aggregation leads to a decrease in fluorescence intensity due to the formation of non-radiative excimers or exciplexes through π-π stacking. The AIE effect is often attributed to the restriction of intramolecular motions (RIM), including intramolecular rotation (RIR) and vibration (RIV), in the aggregated state. This suppression of non-radiative decay pathways opens up the radiative decay channel, resulting in enhanced fluorescence emission.
While specific AIE studies on this compound are not extensively documented in the literature, the broader class of dibenzo[a,c]phenazine derivatives has been a subject of investigation for their AIE properties. These derivatives are often designed with bulky substituents that create twisted molecular geometries. In dilute solutions, these molecules can undergo dynamic intramolecular rotations, providing non-radiative pathways for the excited state to relax. However, when aggregated, the physical constraint imposed by neighboring molecules hinders these rotations, thus activating the fluorescence.
For instance, dibenzo[a,c]phenazine derivatives functionalized with triphenylamine units have been shown to exhibit combined features of intramolecular charge transfer (ICT) and aggregation-enhanced emission (AEE). Similarly, new phenazine-based luminogens created by the condensation of functionalized ortho-phenylenediamine with ortho-quinones have been demonstrated to display AIE behavior. In mixtures of tetrahydrofuran (B95107) (THF) and water, the fluorescence intensity of these compounds increases significantly with the addition of water (a poor solvent), which induces molecular aggregation. This enhancement is typically accompanied by a blue shift in the emission maximum, which is indicative of the disruption of intermolecular π-stacking and is a characteristic of AIE behavior.
The general mechanism for AIE in dibenzo[a,c]phenazine derivatives can be summarized as follows:
In Dilute Solution (Good Solvent): The molecule exists in a dissolved, isolated state. Upon photoexcitation, the energy is dissipated through non-radiative pathways facilitated by free intramolecular rotation and vibration of the substituents on the phenazine core. This results in weak or no fluorescence.
In Aggregated State (Poor Solvent or Solid State): As the solvent polarity changes or the concentration increases, the molecules aggregate. The steric hindrance between adjacent molecules restricts the intramolecular rotational and vibrational motions. This blockage of non-radiative decay channels forces the excited state to decay radiatively, leading to a strong fluorescence emission.
Investigations into various dibenzo[a,c]phenazine derivatives have utilized techniques such as dynamic light scattering (DLS) and scanning electron microscopy (SEM) to characterize the size and morphology of the aggregates formed in solution.
Fluorescence Quenching Mechanisms for Spectroscopic Probes
Fluorescence quenching is a process that decreases the fluorescence intensity of a given substance. Various molecular interactions can lead to quenching, including excited-state reactions, energy transfer, complex-formation, and collisional quenching. The study of quenching mechanisms is crucial for the development of chemical sensors and spectroscopic probes, as the quenching effect can be selective for specific analytes.
Dibenzo[a,c]phenazine and its derivatives are excellent fluorophores due to their rigid and planar aromatic structure, which generally leads to high quantum yields. Their fluorescence is sensitive to the local environment, making them suitable candidates for spectroscopic probes.
A study investigating the fluorescence emission and quenching behavior of several polycyclic aromatic nitrogen heterocycles (PANHs), including This compound , provides specific insights into its quenching properties. tandfonline.com In this research, the fluorescence emission spectra of the compound were measured in various organic non-electrolyte solvents of differing polarity and acidity. The study aimed to screen potential PANHs for their use as spectroscopic probes by examining their response to a selective quenching agent, nitromethane (B149229). tandfonline.com
The key finding from this study regarding This compound was that its fluorescence emission intensity, in both its unprotonated and protonated forms, remained essentially constant and was not affected by the presence of nitromethane. tandfonline.com Nitromethane is a well-known electron-deficient quencher, and its inability to quench the fluorescence of this compound suggests a lack of significant electronic interaction, such as electron transfer from the excited state of the fluorophore to the nitromethane.
This resistance to quenching by a common quenching agent is a significant characteristic. For a compound to function as a selective spectroscopic probe, it should ideally interact with a specific target analyte, leading to a measurable change in its fluorescence (either enhancement or quenching), while remaining unresponsive to other species in the environment. The observed stability of the fluorescence of This compound in the presence of nitromethane indicates a certain robustness in its excited state. tandfonline.com
In the broader context of dibenzo[a,c]phenazine derivatives, quenching can be induced by other mechanisms. For example, derivatives designed with specific functional groups can act as probes where quenching is triggered by a specific event:
Photoinduced Electron Transfer (PET): A common mechanism in fluorescent probes. A receptor unit is attached to the fluorophore. In the absence of the target analyte, photoexcitation leads to electron transfer between the fluorophore and the receptor, quenching the fluorescence. Upon binding of the analyte to the receptor, the PET process is inhibited, and fluorescence is restored.
Förster Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from an excited donor fluorophore to a nearby acceptor molecule. If a dibenzo[a,c]phenazine derivative (the donor) is in proximity to an acceptor whose absorption spectrum overlaps with the emission spectrum of the donor, its fluorescence will be quenched.
The design of a dibenzo[a,c]phenazine-based fluorescent probe would, therefore, depend on attaching a moiety that can selectively interact with an analyte of interest and induce a change in the fluorescence via mechanisms like PET or FRET. For instance, a probe for thiophenols was developed using a dibenzo[a,c]phenazine fluorophore linked to a 2,4-dinitrobenzenesulfonyl group, a known fluorescence quencher. The cleavage of this group by thiophenols restores the fluorescence.
The research on This compound itself showed it was not quenched by nitromethane, which provides a baseline for its photophysical behavior and suggests that modifications to its structure would be necessary to impart sensitivity to specific analytes for probe applications. tandfonline.com
Computational and Theoretical Chemistry of Dibenzo A,c Phenazine Systems
Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) Calculations
Density Functional Theory (DFT) and its extension for excited states, Time-Dependent DFT (TD-DFT), are the predominant computational methods for studying dibenzo[a,c]phenazine (B1222753) derivatives. sci-hub.se Researchers employ DFT to determine the ground-state geometric and electronic properties of these molecules. sci-hub.se For instance, DFT calculations using the B3LYP/6-311+G* method have been utilized to investigate the geometrical structures and electronic characteristics of dibenzo[a,c]phenazine derivatives designed as thermally activated delayed fluorescence (TADF) emitters. acs.org These calculations are essential for understanding the relationship between the molecular structure, such as the twist angle between donor and acceptor units, and the resulting electronic properties. sci-hub.se
TD-DFT is widely used to calculate vertical excitation energies, which correspond to optical absorption, and to model excited-state properties. rsc.org This method has been successfully applied to predict the absorption and emission spectra of various functionalized dibenzo[a,c]phenazines. rsc.orgresearchgate.net For example, TD-DFT calculations have been used to investigate the sensing mechanisms of fluorescent chemosensors, explaining phenomena like photoinduced electron transfer (PET) that leads to fluorescence quenching. rsc.org The choice of functional within DFT and TD-DFT is critical, and studies often benchmark different functionals to assess their accuracy in reproducing experimental data for excitation energies and potential energy surfaces. diva-portal.orgnih.govresearchgate.net
Electronic Structure Analysis: Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy Levels and Distributions
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to understanding the electronic behavior of dibenzo[a,c]phenazine systems. In many donor-acceptor (D-A) type molecules based on this framework, DFT calculations show a distinct spatial separation of these orbitals. sci-hub.seacs.org Typically, the HOMO is localized on the electron-donating moiety, while the LUMO is distributed over the dibenzo[a,c]phenazine acceptor core. sci-hub.seacs.orgrsc.org
This spatial separation is a key characteristic for designing TADF materials, as it leads to a small exchange energy between the lowest singlet (S₁) and triplet (T₁) excited states. rsc.org For example, in a series of fluorinated dibenzo[a,c]phenazine derivatives, the LUMOs of all compounds are distributed over the acceptor core, while the HOMOs are located on the donor groups. rsc.org The energy levels of these orbitals can be tuned by modifying the donor strength or by introducing substituents. Stronger electron-donating groups generally raise the HOMO energy level, which in turn reduces the HOMO-LUMO energy gap. rsc.org Electrochemical measurements, such as cyclic voltammetry, are often used to experimentally determine HOMO and LUMO energy levels, and these results generally show good agreement with theoretical calculations. sci-hub.sersc.org
Table 1: Calculated HOMO and LUMO Energy Levels for Various Dibenzo[a,c]phenazine Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Method/Source |
|---|---|---|---|
| DBP-3TPA | -5.18 | N/A | CV Measurement sci-hub.se |
| DBP-4TPA | -5.13 | N/A | CV Measurement sci-hub.se |
| 2PXZ-BP-F | -5.14 | -2.75 | CV Measurement rsc.org |
| 2DMAC-BP-F | -5.34 | -2.67 | CV Measurement rsc.org |
| 2DTCz-BP-F | -5.66 | -2.49 | CV Measurement rsc.org |
| PTFBPz | -5.78 | -3.95 | CV Measurement metu.edu.tr |
| PEFBPz | -4.93 | -3.92 | CV Measurement metu.edu.tr |
Prediction of Optical and Electrochemical Properties
Theoretical calculations are instrumental in predicting the optical and electrochemical properties of dibenzo[a,c]phenazine compounds, guiding the synthesis of new materials with desired characteristics. researchgate.net TD-DFT is the primary tool for simulating UV-visible absorption spectra by calculating the vertical excitation energies and corresponding oscillator strengths. ku.edu.np The calculated absorption maxima often show good correlation with experimental data. nih.gov By modifying the molecular structure, such as by varying donor side-arms, the optical properties can be finely tuned. researchgate.net For instance, attaching an electron-deficient group can result in blue emission, while strong donors can shift the emission to orange-red wavelengths. researchgate.net
Electrochemical properties, such as oxidation and reduction potentials, can be correlated with the calculated HOMO and LUMO energy levels, respectively. metu.edu.tr The onset oxidation potential from cyclic voltammetry experiments is used to estimate the experimental HOMO level, while the onset reduction potential corresponds to the LUMO level. metu.edu.tr DFT calculations can reproduce the trends in these potentials observed experimentally, providing insight into the electrochemical stability of the molecules. acs.orgthe-innovation.org
Energy Gap Calculations and Their Implications for Reactivity and Photophysics
The energy gap between the HOMO and LUMO is a critical parameter that influences a molecule's reactivity and photophysical properties. rsc.org A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a tendency for the absorption spectrum to be red-shifted. nih.gov DFT calculations allow for the precise determination of this gap. In a series of fluorinated dibenzo[a,c]phenazine emitters, the calculated HOMO-LUMO gap decreases as the strength of the donor group increases, which is consistent with the observed red-shift in emission. rsc.org
In the context of photophysics, the energy difference between the lowest singlet and triplet excited states (ΔE_ST) is of paramount importance, especially for TADF materials. acs.orgbeilstein-journals.org A small ΔE_ST (typically < 0.2 eV) is required to facilitate efficient reverse intersystem crossing (rISC) from the triplet state back to the singlet state, thus enhancing fluorescence efficiency. acs.orgbeilstein-journals.org Theoretical calculations show that a large spatial separation between the HOMO and LUMO, often achieved in twisted donor-acceptor structures, minimizes this energy gap. sci-hub.sersc.org For example, calculations on various substituted dibenzo[a,c]phenazines have shown that increasing the number of donor units or the strength of the donors can lead to a smaller ΔE_ST. sci-hub.seacs.org The "energy gap law" also has implications, stating that a smaller energy gap between the excited state and ground state can increase the rate of non-radiative decay, which competes with fluorescence. rsc.org
Table 2: Calculated Energy Gaps for Dibenzo[a,c]phenazine Derivatives
| Compound | ΔE_ST (eV) (Theoretical) | ΔE_ST (eV) (Experimental) | HOMO-LUMO Gap (eV) (Theoretical) |
|---|---|---|---|
| 1DMAC-BP | <0.02 | 0.22 | N/A |
| 2DMAC-BP | <0.02 | 0.21 | N/A |
| 3DMAC-BP | <0.02 | 0.05 | N/A |
| 2DTCz-BP-F | N/A | 0.36 | 3.17 |
| 2DMAC-BP-F | N/A | <0.02 | 2.67 |
| 2PXZ-BP-F | N/A | <0.02 | 2.39 |
| DBP-4MOTPA | 0.21 | N/A | N/A |
Modeling of Excited-State Geometries and Charge Distribution
Upon photoexcitation, dibenzo[a,c]phenazine molecules can undergo significant changes in their geometry and charge distribution. Computational modeling is essential for understanding these dynamic processes. acs.org For some dihydrodibenzo[a,c]phenazine derivatives, which are nonplanar in the ground state, calculations have shown that they undergo photoinduced structural planarization in the excited state. nih.gov This planarization is driven by the elongation of π-delocalization, which stabilizes the excited state. nih.gov
TD-DFT can be used to optimize excited-state geometries and analyze the resulting charge distribution. frontiersin.org The nature of the excited state, whether it is a locally-excited (LE) state or a charge-transfer (CT) state, can be determined by analyzing natural transition orbitals (NTOs). frontiersin.org In D-A systems, excitation often leads to a CT state, where electron density moves from the donor to the acceptor. nih.gov The degree of this charge transfer and the geometry of the excited state are key factors that determine the emission properties, including the wavelength and quantum yield. acs.org
Spin-Orbit Coupling (SOC) Interactions in Excited States
Spin-orbit coupling (SOC) is the interaction between the electron's spin and its orbital motion, and it is the mechanism that enables transitions between states of different spin multiplicity, such as intersystem crossing (ISC, S₁ → T₁) and reverse intersystem crossing (rISC, T₁ → S₁). rsc.orgbeilstein-journals.org The efficiency of these processes is critical for the performance of materials used in OLEDs, including phosphorescent and TADF emitters. nih.gov
Theoretical calculations can quantify the SOC matrix elements between different excited states. rsc.org A large SOC value, combined with a small energy gap (ΔE_ST), is desirable for efficient rISC in TADF materials. beilstein-journals.org The molecular design can influence the SOC; for example, the introduction of heavy atoms is a known strategy to increase SOC, a phenomenon known as the internal heavy-atom effect. chemrxiv.org Computational studies on dibenzo[a,c]phenazine-based D-A compounds investigate how factors like molecular conformation and the nature of donor/acceptor units affect the SOC, providing a pathway to rationally design molecules with high triplet-harvesting efficiencies. rsc.orgbeilstein-journals.orgnih.gov
Electrochemical Behavior and Redox Chemistry of Dibenzo A,c Phenazine Derivatives
Cyclic Voltammetry and Controlled Potential Coulometry Studies
Cyclic voltammetry (CV) is a principal technique used to investigate the redox properties of dibenzo[a,c]phenazine (B1222753) derivatives. dtu.dk This electroanalytical method measures the current that develops in an electrochemical cell as the potential is varied, providing insight into the thermodynamics and kinetics of electron transfer processes. dtu.dk In a typical CV experiment, a three-electrode setup is used, consisting of a working electrode (e.g., glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl). dtu.dk
Studies on various dibenzo[a,c]phenazine-based molecules demonstrate their capacity to undergo reversible oxidation and reduction events. For instance, the cyclic voltammograms of certain dibenzo[a,c]phenazine-based emitters designed for organic light-emitting diodes (OLEDs) show two pairs of reversible oxidation/reduction potentials, which is indicative of good electrochemical stability. acs.org Similarly, polymers incorporating phenazine (B1670421) units into a poly(aryl ether sulfone) backbone exhibit a pair of distinct redox peaks in their CV curves, corresponding to the reversible redox activity of the phenazine moiety. mdpi.com The stability of these materials is often confirmed by running thousands of CV cycles, with stable materials showing overlapping curves. mdpi.com
The number and type of substituents on the phenazine ring significantly influence the electrochemical response. dtu.dk The position and electronic nature (electron-donating or electron-withdrawing) of these groups can shift the redox potentials and affect the kinetics of electron transfer. dtu.dk In addition to CV, techniques like square wave voltammetry (SWV) are employed for their high sensitivity and resolution, which is particularly useful when analyzing mixtures of different phenazine derivatives. nih.gov Controlled potential coulometry can be used alongside CV to determine the number of electrons transferred in a specific redox event.
Redox Potentials and Their Correlation with Electronic Structure
The redox potentials of dibenzo[a,c]phenazine derivatives are directly linked to their electronic structure, specifically the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The oxidation potential correlates with the HOMO level, while the reduction potential is related to the LUMO level. These energy levels can be estimated from the onset potentials of the oxidation and reduction peaks in the cyclic voltammogram. acs.orgacs.org
The introduction of different functional groups onto the dibenzo[a,c]phenazine framework allows for the fine-tuning of these redox potentials and energy levels. For example, incorporating electron-donating groups, such as N,N-dimethylacridine (DMAC), leads to a stronger intramolecular charge transfer (ICT) effect and a decrease in the LUMO energy level. acs.org In another study, polymers based on fluorinated dibenzo[a,c]phenazine were synthesized with different electron-rich units. A polymer containing an ethylene (B1197577) dioxythiophene (EDOT) unit showed a lower oxidation potential compared to one with a hexylthiophene unit, a result attributed to the higher electron density imparted by the EDOT group. metu.edu.tr
The correlation between structure and redox potential is a key aspect of molecular design. Computational studies, often using density functional theory (DFT), complement experimental findings by calculating HOMO and LUMO energy distributions and predicting redox potentials. rsc.orgrsc.org For instance, in a dibenzo[a,c]phenazine-based fluorescent probe, DFT calculations showed that the HOMO is primarily located on the dibenzo[a,c]phenazin-11-amine (B2940245) group (the electron donor), while the LUMO is distributed on the 2,4-dinitrobenzenesulfonyl group (the electron acceptor), explaining the photoinduced electron transfer (PET) process upon excitation. rsc.org
Below is a table summarizing the electrochemical and electronic properties of selected dibenzo[a,c]phenazine derivatives from the literature.
| Compound/Polymer | Oxidation Potential (V) | Reduction Potential (V) | HOMO (eV) | LUMO (eV) | Source |
| PTFBPz | 1.43 / 1.07 | - | -5.78 | -3.95 | metu.edu.tr |
| PEFBPz | 1.55 / 1.32 | - | -4.93 | -3.92 | metu.edu.tr |
| 1DMAC–BP | ~5.0 (onset) | - | ~-5.0 | - | acs.org |
| 2DMAC–BP | ~5.0 (onset) | - | ~-5.0 | - | acs.org |
| 3DMAC–BP | ~5.0 (onset) | - | ~-5.0 | - | acs.org |
| Dibenzo[a,c]phenazin-11-amine (DBPZ-11-A) | - | -0.825 (standard potential vs SHE) | - | - | rsc.org |
| 1,2:3,4-Dibenzophenazine (DBPZ) | - | -0.778 (standard potential vs SHE) | - | - | rsc.org |
Note: Potentials are reported as found in the source and may be referenced against different standards. HOMO/LUMO levels are calculated from electrochemical onsets.
Electron Transfer Mechanisms in Phenazine-Based Systems
Electron transfer (ET) is a fundamental process governing the function of dibenzo[a,c]phenazine derivatives in various applications. A predominant mechanism observed is photoinduced electron transfer (PET), where the molecule, upon absorbing light, transfers an electron to or from a neighboring molecule. researchgate.netmdpi.com
Laser flash photolysis studies have been instrumental in elucidating these mechanisms. For dibenzo[a,c]phenazine (DBPZ), it has been shown to form a charge-transfer complex in the triplet state when interacting with various amines like N,N-dimethylaniline (DMA). nih.govacs.org This interaction leads to the formation of radical ion pairs (RIPs) through electron transfer from the amine to the excited DBPZ. nih.govacs.org The extended planar structure of DBPZ is believed to facilitate this process. acs.org
In bioelectrochemical systems, phenazines produced by bacteria like Pseudomonas aeruginosa act as electron shuttles, mediating electron transfer between the microbial cells and external electrodes. nih.gov Although not dibenzo[a,c]phenazines, these systems provide a model for understanding how phenazine-type molecules can facilitate extracellular electron transfer. The process involves the phenazine molecule being reduced by microbial metabolic processes and then diffusing to an electrode to be re-oxidized, thereby generating an electric current. nih.gov The efficiency of this process is highly dependent on the electrochemical potential of the electrode. nih.gov
The design of fluorescent probes also relies on precise control of electron transfer. In one such probe, a dibenzo[a,c]phenazin-11-amine fluorophore was quenched by an attached 2,4-dinitrobenzenesulfonyl group via PET. rsc.org The detection mechanism involves the cleavage of this quenching group, which restores fluorescence by inhibiting the PET process. rsc.org
Electrochemical Generation of Redox-Active Species
Applying a specific electrochemical potential can be used to generate and study the properties of transient or stable redox-active species from dibenzo[a,c]phenazine precursors. The controlled oxidation or reduction of the neutral molecule leads to the formation of radical ions and dications/dianions.
Systematic investigations into N,N'-disubstituted dihydrodibenzo[a,c]phenazine have successfully led to the generation and isolation of its crystalline radical cation and dication species. acs.org By controlling the oxidation potential, these charged species were formed, and their unique molecular geometries and electronic structures were studied, revealing a planarization of the molecule upon oxidation. acs.org
In more complex systems, such as ruthenium polypyridyl complexes containing dicyano-dipyrido[3,2-a:2′,3′-c]phenazine ligands, spectroelectrochemistry has been used to track the generation of reduced species. nih.gov By applying potentials corresponding to successive reduction waves observed in the CV, the radical anion and other reduced forms of the complex were generated. The changes in the infrared (IR) spectrum, particularly the nitrile stretching frequencies, served as markers to identify where the electron was added within the molecule. nih.gov
This electrochemical generation is also the principle behind redox cycling, a technique used for the sensitive detection of phenazine metabolites. nih.govrsc.org In this method, molecules are repeatedly oxidized and reduced between two closely spaced electrodes held at different potentials, amplifying the measured current and allowing for the detection of very low concentrations of the redox-active species. nih.gov
Supramolecular Architectures and Intermolecular Interactions Involving Dibenzo A,c Phenazines
Molecular Recognition Principles and Their Application to Phenazine (B1670421) Derivatives
Molecular recognition is a fundamental principle in supramolecular chemistry, involving the specific binding between a host and a guest molecule. Phenazine derivatives are particularly adept at this due to their electron-deficient nature, the presence of nitrogen atoms with lone pairs of electrons, and their extensive π-conjugated systems. researchgate.netrsc.org These features allow them to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, which are the cornerstones of molecular recognition. researchgate.net
The application of these principles to phenazine derivatives has led to the development of sensors for various analytes. researchgate.netrsc.org For instance, the ability of the dibenzo[a,c]phenazine (B1222753) (DBPZ) core to act as a hydrogen-bond acceptor has been harnessed in creating probes that are sensitive to hydrogen-bond donating solvents. nih.govresearchgate.net While insensitive to the general polarity of the medium, DBPZ can form hydrogen bonds in its excited state, a property that is influenced by the size and hydrogen-bond donating capability of the surrounding solvent molecules. nih.gov This specificity arises from the steric hindrance around the nitrogen atoms, which only allows small atoms like hydrogen to interact. nih.govresearchgate.net
Furthermore, the functionalization of the phenazine skeleton allows for the tuning of its recognition properties. By introducing specific binding sites, researchers can design phenazine-based receptors for anions, cations, and neutral molecules. researchgate.net For example, the incorporation of N,N'-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) into adducts with cysteine derivatives creates systems where the DPAC unit acts as both a hydrophobic motif and a fluorescent reporter, enabling the monitoring of self-assembly processes. rsc.org
Rational Design of Self-Assembling Systems Incorporating Dibenzo[a,c]phenazine Units
The rational design of self-assembling systems leverages the intrinsic properties of molecular building blocks to create well-defined supramolecular structures. Dibenzo[a,c]phenazine units are excellent candidates for such designs due to their rigid, planar geometry and their propensity for intermolecular interactions. mdpi.comrsc.org
One strategy involves the synthesis of amphiphilic molecules where the dibenzo[a,c]phenazine unit constitutes the hydrophobic rod-like segment, and a flexible polymer, such as poly(ethylene oxide) (PEO), acts as the hydrophilic coil. mdpi.com The self-assembly of these rod-coil molecules in both bulk and aqueous solutions can be finely tuned by slight modifications to the molecular structure. For instance, the introduction of a carboxyl group at the 11-position of the dibenzo[a,c]phenazine ring significantly influences the resulting supramolecular aggregates, leading to the formation of nanofibers. mdpi.com In contrast, replacing the carboxyl group with a butoxycarbonyl group results in the formation of spherical aggregates. mdpi.com
Another approach involves creating dimers of dibenzo[a,c]phenazine linked by a flexible spacer. These dimers have been shown to exhibit liquid crystalline properties and can self-assemble into nanofibers and organogels. rsc.org The conformation of these dimers in the mesophase is influenced by the length of the spacer and the peripheral chains attached to the dibenzo[a,c]phenazine core. rsc.org
Furthermore, the introduction of substituents with specific electronic properties, such as perfluoropropyl groups, onto the dibenzo[a,c]phenazine ring can drastically alter the solid-state packing. rsc.org The position of these substituents affects the electrostatic potential distribution on the aromatic surface, leading to different crystal packing motifs, from herringbone to lamellar structures, which are crucial for the development of organic electronic materials. rsc.org
Role of Non-Covalent Interactions in Assembly
Non-covalent interactions are the driving forces behind the self-assembly of dibenzo[a,c]phenazine derivatives into ordered supramolecular structures. These weak interactions, including hydrogen bonding, π-π stacking, and metal-ligand coordination, dictate the final architecture and properties of the resulting assemblies. researchgate.netnih.govscispace.commdpi.com
Hydrogen Bonding in Supramolecular Aggregates
Hydrogen bonding plays a crucial role in directing the self-assembly of functionalized dibenzo[a,c]phenazine molecules. researchgate.net The nitrogen atoms within the phenazine core can act as hydrogen bond acceptors, interacting with suitable donor molecules or functional groups. nih.govresearchgate.net
A notable example is the self-assembly of amphiphilic rod-coil molecules containing a dibenzo[a,c]phenazine unit with a carboxyl group. mdpi.com The synergistic effect of hydrogen bonding between the carboxyl groups and π-π stacking of the aromatic cores leads to the formation of well-ordered nanostructures, such as hexagonal perforated lamellae. mdpi.com Theoretical studies on related dihydroxydibenzo[a,h]phenazine have also highlighted the importance of intramolecular hydrogen bonds in its photophysical properties. tandfonline.com The strategic placement of hydrogen bond donor and acceptor sites can control the solid-state arrangement, promoting the expansion of the π-conjugated surface and subsequent π-stacking. researchgate.net
The ability of the dibenzo[a,c]phenazine core to form hydrogen bonds is sensitive to steric factors. The hydrogen atoms at the 1 and 8 positions can sterically hinder the approach of bulky solvent molecules to the nitrogen atoms, making the molecule a selective sensor for small hydrogen-bond donating molecules. nih.govresearchgate.net This selectivity is a key principle in the design of molecular recognition systems based on dibenzo[a,c]phenazine.
π-π Stacking Interactions in Solid-State Structures and Assemblies
The large, planar aromatic surface of the dibenzo[a,c]phenazine core makes it highly susceptible to π-π stacking interactions. These interactions are fundamental to the organization of these molecules in the solid state and in solution aggregates, influencing their electronic and photophysical properties. mdpi.comrsc.org
In the solid state, the stacking arrangement of dibenzo[a,c]phenazine derivatives can be controlled by the introduction of substituents. For example, the strategic placement of perfluoropropyl groups on the dibenzo[a,c]phenazine ring can lead to a desirable lamellar π-π stacked packing motif with interplanar distances of less than 3.4 Å. rsc.org This controlled packing is crucial for optimizing charge transport in organic electronic devices.
The interplay between π-π stacking and other non-covalent interactions, such as hydrogen bonding, is often synergistic. In amphiphilic rod-coil molecules incorporating a dibenzo[a,c]phenazine unit, the combination of π-π stacking of the aromatic segments and hydrogen bonding of functional groups leads to the formation of complex and well-defined nanostructures. mdpi.com Similarly, in certain cyano-substituted diphenyldibenzo[a,c]phenazine derivatives, C≡N···H hydrogen bonds and C‒H···π interactions work in concert with π-π stacking to rigidify the molecular structure in the crystal, suppressing non-radiative decay and enhancing fluorescence. the-innovation.org
Metal-Ligand Coordination in Supramolecular Assemblies
Metal-ligand coordination is a powerful tool for constructing complex and well-defined supramolecular architectures. nih.govpku.edu.cnrsc.org By functionalizing dibenzo[a,c]phenazine derivatives with appropriate ligand moieties, it is possible to create metallo-supramolecular assemblies with tailored geometries and functionalities. nih.gov
A prominent strategy involves the use of coordination-driven self-assembly, where metal ions act as nodes to connect dibenzo[a,c]phenazine-based ligands. nih.gov For instance, platinum(II) metallacycles have been prepared by reacting a dipyridyl-functionalized N,N'-diphenyl-dihydrodibenzo[a,c]phenazine (DPAC) donor with a 90° Pt(II) acceptor and various dicarboxylate linkers. nih.govacs.org The size and shape of the resulting metallacycles can be precisely controlled by the choice of the dicarboxylate building block. nih.gov
This approach allows for the fine-tuning of the photophysical properties of the dibenzo[a,c]phenazine core. The constraint imposed by the macrocyclic structure on the excited-state planarization of the DPAC moiety leads to tunable fluorescence emission, spanning the visible region from red-orange to blue. nih.gov Metal-ligand coordination can also be used to create extended one-dimensional chains through metal-metal and π-π stacking interactions, or to construct star-like and branched supramolecular polymers. pku.edu.cnchinesechemsoc.org
Formation of Supramolecular Nanostructures
The self-assembly of dibenzo[a,c]phenazine derivatives, driven by a combination of non-covalent interactions, can lead to the formation of a variety of well-defined supramolecular nanostructures. mdpi.comnih.govrsc.orgmdpi.com These nanostructures, which can take the form of nanofibers, nanotubes, spherical aggregates, and lamellar phases, have potential applications in nanoscience and materials chemistry. mdpi.com
A key factor in controlling the morphology of these nanostructures is the molecular design of the dibenzo[a,c]phenazine building blocks. For example, amphiphilic rod-coil molecules with a dibenzo[a,c]phenazine rod segment can self-assemble into different nanostructures depending on the nature of the functional groups attached. Molecules with a carboxyl group at the 11-position of the dibenzo[a,c]phenazine ring form nanofibers in aqueous solution, while those with a butoxycarbonyl group form spherical aggregates. mdpi.com
Assembly-Driven Emission Modulation and Color Tuning
The modulation of emission properties and color tuning in dibenzo[a,c]phenazine systems is intrinsically linked to the control of molecular aggregation and the resulting intermolecular interactions. In the case of 11,12-Dimethyldibenzo[a,c]phenazine, while specific studies on its assembly-driven emission are limited, insights can be drawn from its structural characteristics and the behavior of analogous compounds.
Research Findings:
Studies on related dibenzo[a,c]phenazine compounds have shown that their fluorescence can be highly sensitive to the surrounding environment, including solvent polarity and the physical state (solution versus solid-state or aggregates). For instance, many phenazine derivatives exhibit dual emission, where the emission color can be tuned from blue to orange-red by controlling the degree of molecular planarization and aggregation. In dilute solutions, molecules are typically in a relaxed, non-planar conformation and may exhibit emission at shorter wavelengths (blue region). Upon aggregation, restricted intramolecular rotations and vibrations can lead to an enhancement of emission, a phenomenon known as aggregation-induced emission (AIE).
A study has reported on the fluorescence emission spectra of this compound in various organic solvents of differing polarity. researchgate.net This suggests that the emission is sensitive to the solvent environment, a hallmark of molecules where charge transfer character is present in the excited state. Furthermore, its application as a dual-emitting dopant in organic light-emitting diodes (OLEDs), exhibiting both fluorescence and phosphorescence, points towards different de-excitation pathways in the solid state, which are heavily influenced by intermolecular interactions within the host matrix. aps.org
Interactive Data Table: Photophysical Properties of Dibenzo[a,c]phenazine Derivatives
While specific data for this compound is limited, the following table illustrates the typical assembly-driven emission modulation observed in a closely related N,N'-disubstituted dihydrodibenzo[a,c]phenazine crown ether macrocycle (D-6). This data is presented to exemplify the principles of color tuning through supramolecular interactions. frontiersin.org
| Compound/System | State/Solvent | Emission Wavelength (λem) | Emission Color | CIE Coordinates (x, y) |
| D-6 | Dichloromethane | 584 nm | Orange | (0.45, 0.45) |
| D-6 + Guest 1 | Dichloromethane | - | - | (0.34, 0.40) |
| D-6 + Guest 2 | Dichloromethane | - | - | (0.22, 0.33) |
| D-6 + Guest 3 | Dichloromethane | - | - | (0.20, 0.30) |
| D-6 + Guest 4 | Dichloromethane | - | - | (0.20, 0.27) |
| D-6 + Guest 5 | Dichloromethane | - | - | (0.17, 0.19) |
Data adapted from a study on a related dibenzo[a,c]phenazine derivative to illustrate the concept. frontiersin.org The addition of different guest molecules alters the supramolecular assembly, leading to a significant blue shift in the emission and a change in the perceived color, as indicated by the CIE coordinates.
Structure Property Relationships in Dibenzo A,c Phenazine Chemistry
Influence of Substituent Effects on Electronic and Photophysical Properties
The electronic and photophysical properties of the dibenzo[a,c]phenazine (B1222753) scaffold are highly sensitive to the nature and position of substituents. By introducing different functional groups, researchers can modulate key parameters such as absorption and emission wavelengths, quantum yields, and excited-state dynamics.
The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) onto the dibenzo[a,c]phenazine skeleton is a fundamental strategy for tuning its optoelectronic properties. EDGs, such as methyl (–CH₃) or methoxy (B1213986) (–OCH₃) groups, increase the electron density of the aromatic system. This generally leads to a destabilization of the highest occupied molecular orbital (HOMO) and a stabilization of the lowest unoccupied molecular orbital (LUMO), resulting in a smaller HOMO-LUMO energy gap. sci-hub.se
A practical consequence of this is a bathochromic (red) shift in the absorption and emission spectra. For instance, the introduction of a methyl group to the dibenzo[a,c]phenazine structure causes a red shift in the absorption maximum. nih.gov Similarly, attaching strong donor moieties like triphenylamine (B166846) (TPA) or 9,9-dimethylacridan (DMAC) to the dibenzo[a,c]phenazine acceptor core strengthens the intramolecular charge transfer (ICT) character, leading to significant red shifts in emission, from green to orange-red. acs.orgsci-hub.se
Table 1: Effect of Substituents on the Absorption Properties of Dibenzo[a,c]phenazine Derivatives Data measured in ethyl acetate. The parent compound (DBPh1) is unsubstituted dibenzo[a,c]phenazine.
| Compound Name | Substituent | Substituent Type | λmax (nm) | Molar Absorption Coefficient (ε) (M-1cm-1) | Source |
|---|---|---|---|---|---|
| Dibenzo[a,c]phenazine (DBPh1) | None | N/A | 395 | 15,600 | nih.gov |
| 11-Methyldibenzo[a,c]phenazine (DBPh2) | –CH₃ | Electron-Donating | 398 | 14,500 | nih.gov |
| 11-Methoxydibenzo[a,c]phenazine (DBPh3) | –OCH₃ | Electron-Donating | 404 | 13,500 | nih.gov |
| 11-Bromodibenzo[a,c]phenazine (DBPh8) | –Br | Heavy Atom | 406 | 12,700 | nih.gov |
The introduction of heavy atoms, such as bromine (Br) or iodine (I), into the dibenzo[a,c]phenazine structure significantly influences its photophysical processes through the "heavy atom effect." This effect enhances spin-orbit coupling (SOC), which promotes intersystem crossing (ISC)—the transition between electronic states of different spin multiplicity (e.g., from a singlet excited state, S₁, to a triplet excited state, T₁). nih.govrsc.org
In the context of materials for organic light-emitting diodes (OLEDs), particularly those utilizing thermally activated delayed fluorescence (TADF), controlling SOC is crucial. While strong SOC can quench fluorescence, strategic placement of heavy atoms can accelerate the rate of reverse intersystem crossing (RISC) from T₁ to S₁, a key process for harvesting triplet excitons. rsc.org For example, introducing bromine atoms to the donor moiety of a dibenzo[a,c]phenazine-based TADF emitter was shown to enhance the RISC rate while maintaining a reasonable radiative decay rate. rsc.org The internal heavy atom effect has also been explored by incorporating heavier chalcogens like selenium (Se) or tellurium (Te) into donor-acceptor systems with a dibenzo[a,j]phenazine core, which similarly modulates ISC and RISC rates. rsc.orgchemrxiv.orgdtu.dk
Steric hindrance, arising from the spatial repulsion between bulky substituents, plays a critical role in defining the three-dimensional structure of dibenzo[a,c]phenazine derivatives. unina.it The introduction of substituents, particularly in sterically crowded regions like the 11- and 12-positions (the "bay region"), can force the molecule to deviate from planarity. nih.gov
This distortion of the molecular backbone has significant electronic consequences. For example, in N,N'-diphenyl-5,10-dihydrophenazines, increasing the number of methyl groups at the 1,4,6,9-positions induces a more bent configuration along the N···N axis. nih.gov This increased bending disrupts π-conjugation, leading to a blue shift in the absorption spectra. nih.gov However, the emission can show a reverse shift to longer wavelengths due to geometric relaxation in the excited state. nih.gov
In donor-acceptor type molecules based on dibenzo[a,c]phenazine, steric hindrance is often intentionally introduced to induce a twisted conformation between the donor and acceptor units. This twisting can spatially separate the HOMO and LUMO, which is a key design principle for achieving TADF. rsc.org The steric bulk of the donor groups can control the degree of twisting and, consequently, the photophysical properties. rsc.orgnih.gov
Torsional Angles and Their Impact on Charge Transfer Characteristics
In donor-acceptor (D-A) molecules, the torsional angle (dihedral angle) between the planes of the donor and the acceptor moieties is a critical parameter that governs the charge transfer (CT) characteristics. acs.orgthe-innovation.org For dibenzo[a,c]phenazine-based D-A systems, this angle directly influences the extent of electronic communication between the two components.
A large torsional angle, often enforced by steric hindrance, leads to a spatial separation of the HOMO (typically localized on the donor) and the LUMO (localized on the acceptor). acs.orgrsc.org This separation reduces the energy gap between the S₁ and T₁ states (ΔEST), which is a prerequisite for efficient TADF. the-innovation.org Theoretical and experimental studies have shown that dibenzo[a,c]phenazine derivatives designed for TADF applications often feature large dihedral angles, ranging from approximately 46° to nearly 90°. acs.orgrsc.org
For instance, in a series of emitters where 9,9-dimethylacridan (DMAC) donors were attached to a dibenzo[a,c]phenazine (BP) acceptor, the large dihedral angle of ~90° resulted in a clear separation of the HOMO and LUMO, facilitating a small ΔEST and efficient RISC. acs.org The modulation of this torsional angle through substituent choice allows for precise control over the CT character and, therefore, the emission color and efficiency of the resulting material. nih.gov
Regioisomerism and its Consequences on Molecular Properties
Regioisomerism refers to the existence of compounds with the same molecular formula and the same functional groups but with the substituents attached at different positions on the parent structure. In dibenzo[a,c]phenazine chemistry, the specific placement of substituents has a profound and often non-intuitive impact on the molecule's properties. acs.orgnih.gov
Different regioisomers of a substituted dibenzo[a,c]phenazine can exhibit vastly different photophysical behaviors, even when the electronic nature of the substituents is identical. rsc.orgacs.org For example, a study comparing dibenzo[a,c]phenazine derivatives with n-perfluoropropyl groups substituted at the 10,13-positions versus the 11,12-positions showed significant differences in crystal packing, which in turn affects solid-state properties. rsc.org The substitution pattern also altered the HOMO/LUMO energy levels and the electrochemical redox potentials. rsc.org
In the context of D-A-D type TADF emitters, the connection points of the donor units to the dibenzo[a,j]phenazine acceptor core dramatically influence the photophysical outcome. acs.orgacs.org Comparing 3,11-disubstituted isomers with 2,12-disubstituted isomers revealed that the former had a greater CT character in the excited state. acs.org Such isomeric differences can determine whether a molecule exhibits efficient TADF, dual emission, or room-temperature phosphorescence, highlighting the critical role of regio-controlled synthesis in molecular design. acs.orgnih.gov
Advanced Applications of Dibenzo A,c Phenazine Derivatives in Materials Science and Technology
Organic Light-Emitting Diodes (OLEDs) as Emitters
Dibenzo[a,c]phenazine (B1222753) (DPPZ) and its derivatives are pivotal in the development of high-performance Organic Light-Emitting Diodes (OLEDs). These compounds often serve as the core acceptor unit in emitter molecules, which are responsible for light generation in OLED devices. The rigid and planar structure of the DPPZ core contributes to the stability and efficiency of these emitters.
High-Performance TADF Emitters for OLEDs
Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows OLEDs to achieve nearly 100% internal quantum efficiency by harvesting both singlet and triplet excitons. nih.gov Dibenzo[a,c]phenazine derivatives are instrumental in creating efficient TADF emitters.
In one study, four emitter isomers were synthesized using a dibenzo[a,c]phenazine (DPPZ) unit as the acceptor and 9,9-dimethylacridine (DMAC) or 10H-phenoxazine (PXZ) as the donor. rsc.org The strategic placement of these donor groups at the 10- or 11-positions of the DPPZ core influences the photoluminescence quantum yield (PLQY). The resulting emitters, DMAC-11-DPPZ and PXZ-11-DPPZ, exhibited high external quantum efficiencies (EQE) of 23.8% and 13.7% respectively, demonstrating their potential for highly efficient orange OLEDs. rsc.org
Another research effort focused on developing red TADF emitters by introducing cyano (CN) groups to an 11,12-diphenyldibenzo[a,c]phenazine acceptor. the-innovation.org This modification resulted in molecules with high thermal and electrochemical stability, strong TADF characteristics, and a favorable horizontal dipole orientation. The resulting red OLEDs achieved state-of-the-art external quantum efficiencies of up to 35.2%. the-innovation.org
Furthermore, the introduction of fluorine atoms to the dibenzo[a,c]phenazine acceptor has been explored to create TADF emitters spanning from green to deep-red. rsc.org These fluorinated derivatives, when incorporated into OLEDs, demonstrated excellent to moderate performance, with one green emitter achieving an EQEmax of 21.8%. rsc.org
The design of a near-infrared (NIR) TADF molecule was accomplished by using dibenzo[a,c]phenazine-11,12-dicarbonitrile (B10879520) (DBPzDCN) as the acceptor unit connected to a diphenylamine (B1679370) (DPA) donor. rsc.org This configuration successfully produced NIR emission, and the corresponding OLED achieved a high EQE of 7.68% with an emission peak at 698 nm. rsc.org
A dual-emitting system based on 11,12-dimethyldibenzo[a,c]phenazine (DMDB-PZ) co-evaporated with 4,4'-bis(N-carbazolyl)-1,1'-biphenyl (CBP) has also been investigated. nih.gov This system displays distinct singlet (fluorescence) and triplet (phosphorescence) emission, allowing for the direct study of spin statistics in OLEDs. nih.gov
| Emitter | Donor | Acceptor | Emission Color | Max. EQE (%) | Reference |
| DMAC-11-DPPZ | 9,9-dimethylacridine | Dibenzo[a,c]phenazine | Orange | 23.8 | rsc.org |
| PXZ-11-DPPZ | 10H-phenoxazine | Dibenzo[a,c]phenazine | Orange | 13.7 | rsc.org |
| 4CNDPDBP-TPA | Triphenylamine (B166846) | Cyano-substituted 11,12-diphenyldibenzo[a,c]phenazine | Red | 35.2 | the-innovation.org |
| 2DMAC-BP-F | Dimethylacridine | Fluorinated Dibenzo[a,c]phenazine | Green | 21.8 | rsc.org |
| DPA-Ph-DBPzDCN | Diphenylamine | Dibenzo[a,c]phenazine-11,12-dicarbonitrile | Near-Infrared | 7.68 | rsc.orgnih.gov |
Color-Tunable OLED Materials
The versatility of the dibenzo[a,c]phenazine framework allows for the development of color-tunable OLED materials. By judiciously selecting and positioning donor and acceptor moieties, the emission color of the resulting TADF emitters can be precisely controlled.
For instance, by varying the strength of the donor attached to a fluorinated dibenzo[a,c]phenazine acceptor, researchers have achieved a wide range of emission colors from green to deep-red. rsc.org Specifically, photoluminescence maxima were recorded at 505 nm (green), 589 nm (orange), and 674 nm (deep-red) in toluene (B28343) solution. rsc.orgtorvergata.it OLEDs fabricated with these materials exhibited electroluminescence at 518 nm, 585 nm, and 605 nm. rsc.orgtorvergata.it
The introduction of cyano groups to 11,12-diphenyldibenzo[a,c]phenazine acceptors has also proven effective in red-shifting the emission of TADF molecules. the-innovation.org This strategy has led to the development of high-performance red OLEDs with emission wavelengths tunable to 612 nm, 628 nm, and 640 nm by varying the doping concentration. the-innovation.org
Furthermore, research on tetra-branched molecules based on a dibenzo[a,c]phenazine core has demonstrated that the emission color can be tuned by altering the side-arm donor groups. researchgate.net An electron-deficient side-arm resulted in blue emission, a weak donor produced green emission, and strong donors led to red and orange-red emissions. researchgate.net
Photopolymerization Initiating Systems
Dibenzo[a,c]phenazine derivatives have also found application in photopolymerization initiating systems, which are crucial for processes like 3D/4D printing and dental materials. mdpi.com These compounds can act as photosensitizers, absorbing visible light and initiating the polymerization process. The efficiency of these systems is vital for achieving high polymerization rates at ambient temperatures with low energy consumption. mdpi.com
Organic Electronics and Optoelectronic Devices
The unique properties of dibenzo[a,c]phenazine derivatives make them valuable components in a broader range of organic electronics and optoelectronic devices beyond OLEDs. The ability of compounds like this compound to exhibit both fluorescence and phosphorescence at room temperature is particularly noteworthy. aps.orgaps.org This dual emission allows for detailed investigations into fundamental spin-dependent processes within these devices. aps.org By spectrally resolving the electroluminescence, researchers can use techniques like optically detected magnetic resonance (ODMR) to study the interconversion between singlet and triplet excitons. aps.org
Energy-Related Applications
The redox properties of phenazine (B1670421) derivatives make them promising candidates for energy storage applications.
Anolyte Materials for High-Voltage Batteries
In the field of redox flow batteries (RFBs), which are a promising technology for large-scale energy storage, phenazine-based compounds have been investigated as anolyte materials (the negative electrolyte). A novel phenazine derivative featuring oligomeric ethylene (B1197577) glycol ether substituents was synthesized and demonstrated excellent solubility (greater than 2.5 M) in acetonitrile (B52724) and a stable, reversible reduction at -1.72 V. middlebury.edursc.org A non-aqueous organic redox flow battery utilizing this phenazine derivative as the anolyte achieved a high specific capacity (approximately 93% of the theoretical value), over 95% coulombic efficiency, and good cycling stability. middlebury.edursc.org
Another study showcased a unique phenazine-based material that exhibits redox reversibility in acidic, neutral, and basic conditions, making it a versatile anolyte. mdpi.comresearchgate.net By introducing quaternary ammonium-based substituents, high water solubility of up to 1.3 M was achieved, leading to a remarkable theoretical volumetric capacity of 70 Ah L⁻¹. mdpi.comresearchgate.net Laboratory-scale redox flow batteries using this material demonstrated stable operation for over 100 cycles. mdpi.comresearchgate.net
| Phenazine Derivative | Electrolyte | Key Features | Application | Reference |
| M1 (with ethylene glycol ether substituents) | Non-aqueous (Acetonitrile) | >2.5 M solubility, Reversible reduction at -1.72 V | High-Voltage Organic Redox Flow Battery | middlebury.edursc.org |
| M1 (with quaternary ammonium (B1175870) substituents) | Aqueous (Acidic, Neutral, Basic) | Up to 1.3 M solubility, Two-electron transfer | Universal Anolyte for Redox Flow Batteries | mdpi.comresearchgate.net |
Redox Mediators in Electrochemical Carbon Capture Systems
The quest for efficient and low-energy carbon capture technologies has led to the exploration of electrochemical systems that utilize redox-active organic molecules. Phenazine derivatives, belonging to the same family as this compound, have emerged as promising candidates for this application. These systems operate on a "pH swing" mechanism driven by the electrochemical properties of the phenazine compounds. researchgate.net
The core principle involves the use of phenazine derivatives as proton-coupled electron transfer (PCET) mediators. researchgate.net In an electrochemical cell, these molecules undergo reduction and oxidation at the cathode and anode, respectively. This process involves the uptake and release of protons, which in turn causes a significant shift in the pH of the aqueous electrolyte solution. researchgate.net At the cathode, the reduction of the phenazine mediator increases the solution's alkalinity, promoting the absorption of CO2 by converting it into bicarbonate and carbonate ions. mit.edu Conversely, at the anode, the oxidation of the mediator releases protons, making the solution more acidic and triggering the desorption and release of captured CO2. researchgate.net
Research has identified specific phenazine derivatives as being particularly effective. For instance, 7,8-dihydroxyphenazine-2-sulfonic acid (DHPS) has been used in a continuous flow electrochemical CO2 capture setup, demonstrating high current efficiency and low energy consumption. researchgate.net Another derivative, 2,2′-(phenazine-1,8-diyl)bis(ethane-1-sulfonate) (1,8-ESP), is noted for its high aqueous solubility over a wide pH range and high capture capacity. researchgate.netharvard.edu These electrochemical methods offer a potentially more energy-efficient and environmentally benign alternative to traditional thermal amine scrubbing processes. mit.eduharvard.edu
Dye-Sensitized Solar Cells (DSSCs)
Dye-sensitized solar cells (DSSCs) represent a class of photovoltaic devices that convert light into electricity with advantages such as low production cost, flexibility, and good performance in various light conditions. nih.govd-nb.info The critical component of a DSSC is the dye sensitizer (B1316253), which absorbs light and injects electrons into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). nih.govanalis.com.my
An effective dye sensitizer must possess several key characteristics:
Broad Absorption Spectrum: To capture a wide range of the solar spectrum for high photocurrent generation. nih.gov
Appropriate Energy Levels: The dye's Lowest Unoccupied Molecular Orbital (LUMO) must be higher in energy than the semiconductor's conduction band to ensure efficient electron injection. Simultaneously, its Highest Occupied Molecular Orbital (HOMO) must be lower than the redox potential of the electrolyte to allow for dye regeneration. nih.gov
High Molar Extinction Coefficient: To absorb light efficiently. nih.gov
Stability: The dye must be electrochemically and thermally stable to ensure long device lifetime.
While metal-complex sensitizers have shown high efficiency, metal-free organic dyes are attractive due to their lower cost and high tunability. nih.gov Dibenzo[a,c]phenazine (DPPZ) derivatives have been investigated for optoelectronic applications. For instance, emitters based on a rigid DPPZ acceptor unit have been designed for use in highly efficient organic light-emitting diodes (OLEDs), demonstrating the potential of this chemical scaffold in managing electronic excited states. rsc.org Furthermore, patents have been filed for the use of dibenzo[a,c]phenazine derivatives in photoelectric converters and solar cells, indicating their relevance in this field. googleapis.com
Spectroscopic and Chemical Sensor Development
Hydrogen-Bonding Probes
Dibenzo[a,c]phenazine (DBPZ), the parent structure of this compound, has been identified as a unique and effective fluorescent probe for detecting hydrogen-bond donating solvents. researchgate.netlucp.net Unlike many fluorescent probes whose spectroscopic properties are sensitive to both the polarity of the solvent and its hydrogen-bonding capacity, DBPZ is notable for being completely insensitive to the polarity of its environment. researchgate.netlucp.net
This unusual characteristic stems from the molecule's specific structure. The hydrogen atoms at the 1 and 8 positions of the dibenzo[a,c]phenazine core create steric hindrance around the nitrogen atoms. researchgate.net This steric crowding prevents solvent molecules from interacting with the lone pairs of electrons on the nitrogen atoms, thus rendering the probe insensitive to the dielectric properties of the medium. researchgate.net
Selective Detection of Chemical Species (e.g., Thiophenols)
Derivatives of dibenzo[a,c]phenazine have been successfully developed into highly selective and sensitive fluorescent probes for detecting harmful chemical species. A notable example is a sensor designed for the detection of thiophenols, which are toxic industrial pollutants, in environmental water samples. nih.govnih.gov
This probe utilizes a dibenzo[a,c]phenazin-11-amine (B2940245) as the fluorophore and a 2,4-dinitrobenzenesulfonyl group as the recognition site. nih.gov The sensor exhibits a rapid, "turn-on" fluorescent response specifically in the presence of thiophenols. nih.govresearchgate.net Key performance characteristics of this probe are detailed below.
| Parameter | Finding | Citation |
|---|---|---|
| Selectivity | Displays high selectivity for thiophenols over other potential interferents like biothiols and common metal ions. | nih.govnih.gov |
| Sensitivity | Shows a low detection limit of 40 nM. | nih.govresearchgate.net |
| Linear Range | A linear relationship exists between fluorescence intensity and thiophenol concentration from 0–20 μM. | nih.govnih.gov |
| Stokes Shift | Possesses a large Stokes shift of 120 nm, which is advantageous for reducing self-quenching and improving signal-to-noise. | nih.gov |
| Operating pH Range | Functions effectively and maintains a stable fluorescence enhancement over a wide pH range from 5 to 13. | nih.govnih.gov |
| Application | Successfully applied to the detection of thiophenols in real-world samples, including seawater, tap water, and spring water, with high recovery rates. | nih.govnih.gov |
This application demonstrates the value of the dibenzo[a,c]phenazine scaffold in creating robust chemical sensors for environmental monitoring. nih.gov
Specialized Materials for Lithographic Applications Involving this compound
The compound this compound has been identified as a material of interest for lithographic applications. pittstate.edu A U.S. patent application submitted in 2011 specifically names this compound in connection with this field. pittstate.edu While detailed specifics of the application are proprietary, the inclusion in patent literature points to its potential use in processes related to fabricating micro- and nanostructures, possibly as a component in photoresists or other light-sensitive materials used in semiconductor manufacturing or microfabrication.
Components for High-Temperature Aerospace Materials Research, Including this compound
In the search for materials capable of withstanding extreme conditions, this compound has been investigated for its high-temperature properties. Research conducted for the U.S. Air Force Materials Laboratory explored its potential as a component in improved graphite (B72142) materials for aerospace applications. dtic.mil
The study highlighted several key thermal characteristics of the compound. dtic.mil
| Property | Observation | Citation |
|---|---|---|
| Melting Point | Exhibits a large increase in melting point compared to related precursor compounds. | dtic.mil |
| Thermal Reactivity | Shows an expected increase in thermal reactivity. | dtic.mil |
| Carbon Residue | Upon heating, it yields a significant carbon residue of 9.7%. | dtic.mil |
| Thermal Analysis | A thermogram of the compound revealed a "peculiar double endotherm" during its boiling phase. | dtic.mil |
| Decomposition | The unusual thermogram suggests that exothermic reactivity occurs simultaneously with vaporization. Analysis of the condensed volatile products confirmed the presence of new compounds alongside the original starting material. | dtic.mil |
These findings indicate that this compound possesses thermal stability and reactivity that could be valuable in the formulation of high-performance materials for demanding aerospace environments. dtic.mil
Mechanistic Investigations of Biological Activities of Phenazine Compounds in Vitro Focus
Interaction with Cellular Components and Biomolecules
The interaction of small molecules with essential cellular components is a cornerstone of mechanistic studies. For phenazine (B1670421) compounds, this often involves direct binding to nucleic acids and interference with crucial enzymes.
DNA Intercalation and Groove Binding Studies
Phenazines are known to interact with DNA, primarily through intercalation, where the planar aromatic structure inserts between the base pairs of the DNA double helix, or by binding to the major or minor grooves. Such interactions can lead to structural distortions of the DNA, interfering with replication and transcription. For instance, the phenazine pyocyanin (B1662382) has been shown to bind to the deoxyribose-phosphate backbone of DNA and intercalate with the nitrogenous base pairs. nih.govnih.gov This binding can perturb the DNA's double helix structure and enhance electron transfer along the DNA strand. nih.govnih.gov
Currently, there are no specific studies in the reviewed scientific literature that detail the DNA intercalation or groove binding properties of 11,12-Dimethyldibenzo[a,c]phenazine. Research in this area would require techniques such as UV-visible spectroscopy, fluorescence spectroscopy with DNA-binding dyes like ethidium (B1194527) bromide, and circular dichroism to determine the binding mode and affinity of this specific compound to DNA.
Effects on Topoisomerase Activity
Topoisomerases are vital enzymes that regulate the topological state of DNA, making them critical targets for anticancer drugs. nih.govmdpi.comnih.gov Many DNA-intercalating agents inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis. nih.govmdpi.com These inhibitors can be classified as "poisons," which stabilize the transient DNA-enzyme complex, or "catalytic inhibitors," which interfere with the enzyme's function without stabilizing the complex. mdpi.com
There is no available data from scientific studies on the specific effects of this compound on topoisomerase I or II activity. To assess this, in vitro assays measuring the relaxation of supercoiled DNA or the decatenation of kinetoplast DNA in the presence of the compound would be necessary.
Protein Interaction Mechanisms
Beyond DNA, small molecules can exert their effects by binding to a variety of proteins. While some phenazines are known to interact with specific proteins, such as transcription factors, detailed proteomics studies are often required to identify the full range of protein targets.
No specific research detailing the protein interaction mechanisms of this compound has been found in the current body of scientific literature.
Redox Cycling and Production of Reactive Oxygen Species (ROS)
A hallmark of many biologically active phenazines is their ability to undergo redox cycling. In this process, the phenazine is reduced by cellular reductants (like NADH) and then re-oxidized by molecular oxygen, generating reactive oxygen species (ROS) such as superoxide (B77818) anions (O₂⁻) and hydrogen peroxide (H₂O₂). nih.govplos.org This continuous cycle can lead to significant oxidative stress, damaging cellular components like lipids, proteins, and DNA. nih.gov While ROS are involved in normal cellular signaling at low concentrations, their excessive production is a common mechanism of cytotoxicity for many antimicrobial and anticancer compounds. nih.govmdpi.com
Specific experimental evidence and detailed findings on the capacity of this compound to participate in redox cycling and generate ROS are not available in the reviewed literature. Such studies would involve cellular assays to measure intracellular ROS levels and cell-free assays to demonstrate the compound's ability to oxidize cellular reductants.
Modulation of Bacterial Physiology and Signaling
Phenazines are well-known for their role in microbial communities, acting as signaling molecules and virulence factors. Their ability to interact with bacterial systems is a key area of research.
Interference with Electron Transport Chains and Redox Cascades
Phenazines can act as electron shuttles, accepting electrons from bacterial electron transport chains and transferring them to terminal electron acceptors. nih.govplos.org This can have profound effects on bacterial physiology, including disrupting the proton-motive force, inhibiting ATP synthesis, and altering the cellular redox balance. biorxiv.org In some contexts, this interference is a key part of their antimicrobial activity. nih.govplos.org For example, phenazines can destructively abstract electrons from the transport chain, leading to cytotoxic effects. plos.org
The specific interactions of this compound with bacterial electron transport chains and its impact on redox cascades have not been documented in the scientific literature. Investigating these effects would require experiments with various bacterial strains, including mutants deficient in specific components of the electron transport chain, to elucidate the precise mechanism of action.
Cell Signal Regulation and Gene Expression Alteration
Phenazines are recognized as redox-active molecules that can play a crucial role in cell signaling and the regulation of gene expression, particularly in the bacteria that produce them. nih.govplos.org These compounds can act as signaling molecules, influencing various cellular processes. For instance, in Pseudomonas aeruginosa, phenazines are involved in quorum sensing, a cell-to-cell communication system that coordinates gene expression with population density. nih.gov
While direct evidence for this compound is lacking, studies on other phenazines, such as pyocyanin and phenazine-1-carboxylic acid (PCA), demonstrate significant alterations in gene expression. In Pseudomonas chlororaphis 30-84, the production of 2-hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) was found to upregulate a gene cluster associated with a bacteriophage-derived pyocin and its lysis cassette. plos.org This upregulation contributes to the release of extracellular DNA (eDNA), a key component of the biofilm matrix. plos.org
In Pseudomonas aeruginosa PA1201, the transcriptional regulator RsaL has been shown to be a potent repressor of phenazine-1-carboxylic acid (PCA) biosynthesis. nih.gov RsaL negatively regulates the expression of one phenazine biosynthesis gene cluster (phz1) while positively regulating another (phz2). nih.gov This is achieved through direct binding to the phz1 promoter and indirect regulation via quorum sensing systems. nih.gov Such complex regulatory networks highlight the integral role of phenazines in bacterial physiology.
Table 1: Examples of Gene Regulation by Phenazine Compounds in Pseudomonas species
| Phenazine Compound | Organism | Affected Genes/Systems | Observed Effect | Reference |
| 2-Hydroxy-phenazine-1-carboxylic acid (2-OH-PCA) | Pseudomonas chlororaphis 30-84 | Bacteriophage-derived pyocin gene cluster | Upregulation, leading to eDNA release | plos.org |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa PA1201 | phz1 gene cluster | Repression by RsaL | nih.gov |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa PA1201 | phz2 gene cluster | Activation by RsaL | nih.gov |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa PA1201 | las and pqs quorum sensing systems | Decreased activity | nih.gov |
| Phenazine-1-carboxylic acid (PCA) | Pseudomonas aeruginosa PA1201 | rhl quorum sensing system | Promoted activity | nih.gov |
Impact on Biofilm Formation and Architecture
Biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). Phenazines have been shown to be critical for biofilm development in several bacterial species. nih.govnih.govcaltech.edu While the specific role of this compound in biofilm formation has not been documented, research on phenazines from Pseudomonas aeruginosa provides valuable insights.
In P. aeruginosa PA14, phenazine production influences swarming motility and the surface-to-volume ratio of mature biofilms. nih.govcaltech.edu A mutant strain unable to synthesize phenazines formed biofilms that were flatter and consisted of fewer and smaller aggregates compared to the wild type. nih.gov The wild-type strain, in contrast, developed heterogeneous biofilms with large, abundant microcolonies. nih.gov The addition of pyocyanin to the mutant strain could partially restore the structured biofilm phenotype. nih.gov
Furthermore, phenazines like PCA and pyocyanin have been observed to decrease the rugosity and surface coverage of bacterial colonies, with PCA being more efficient in preventing colony spreading and wrinkle formation. nih.gov This suggests that different phenazine derivatives can have distinct effects on the physical characteristics of biofilms. nih.gov The release of eDNA, promoted by certain phenazines, is also a crucial factor in maintaining the structural integrity of the biofilm matrix. plos.org
Table 2: Effect of Phenazines on Pseudomonas aeruginosa Δphz1/2 Colony Biofilm Architecture
| Treatment | Average Rugosity (Arbitrary Units) | Average Surface Coverage (%) |
| No addition | ~1.6 | ~70 |
| + 0.2 M PCA | ~1.2 | ~45 |
| + 0.2 M Pyocyanin | ~1.4 | ~60 |
Data adapted from qualitative representations in scientific literature. nih.gov
Enzyme-Catalyzed Reactions Involving Phenazine Derivatives
The biosynthesis of the core phenazine structure is a well-studied, enzyme-catalyzed process in bacteria. nih.govsemanticscholar.org While there is no specific information available on enzyme-catalyzed reactions directly involving this compound as a substrate, understanding the synthesis of the foundational phenazine ring provides context for its formation.
The biosynthesis of phenazines originates from chorismic acid. nih.govsemanticscholar.org A key enzyme in this pathway is PhzG, a flavin-dependent oxidase. nih.gov Structural studies of PhzG from P. aeruginosa and P. fluorescens indicate its close relation to pyridoxine-5'-phosphate oxidase. nih.gov It is proposed that PhzG catalyzes an oxidation/aromatization reaction on a tricyclic phenazine precursor to yield phenazine-1-carboxylate. nih.gov This reaction is a critical step in the formation of the characteristic phenazine tricycle.
The biosynthetic gene clusters for phenazines often contain a set of core genes responsible for the synthesis of the phenazine ring. semanticscholar.org For example, in Streptomyces diastaticus W2, the dap gene cluster contains genes homologous to the phz genes in Pseudomonas, which are responsible for the biosynthesis of the dibenzopyrazine ring, the nuclear structure of phenazines. semanticscholar.org
Table 3: Key Enzymes in Phenazine Biosynthesis
| Enzyme | Gene | Organism Example | Proposed Function | Reference |
| PhzE | phzE / dapE | Pseudomonas sp. / Streptomyces diastaticus | Converts chorismic acid to 2-amino-2-desoxyisochorismate (ADIC) | semanticscholar.org |
| PhzD | phzD | Pseudomonas sp. | Involved in the conversion of ADIC | nih.gov |
| PhzF | phzF | Pseudomonas sp. | Acts on a DHHA-like precursor | nih.gov |
| PhzG | phzG | Pseudomonas sp. | Catalyzes the oxidation/aromatization of a tricyclic phenazine precursor | nih.gov |
Biosynthetic Pathways and Metabolic Engineering of Natural Phenazines General Class
Overview of Microbial Phenazine (B1670421) Biosynthesis
Microbial phenazines are secondary metabolites characterized by a tricyclic structure. asm.org Their biosynthesis is a complex process that begins with precursors from primary metabolism and involves a series of enzymatic reactions to assemble the core phenazine scaffold. nih.gov This core structure can then undergo various modifications to generate a wide diversity of phenazine derivatives. mdpi.com The production of phenazines is not ubiquitous among bacteria; it is primarily found in the Actinobacteria and certain clades of Proteobacteria. nih.gov The most well-studied phenazine producers belong to the genus Pseudomonas. mdpi.com The biosynthesis of these compounds is generally growth-associated and can be influenced by environmental factors such as temperature, pH, oxygen availability, and the composition of the culture medium. mdpi.com
The fundamental phenazine structure is synthesized from chorismic acid, a key intermediate in the shikimic acid pathway. nih.gov A conserved set of genes, typically organized in an operon, encodes the enzymes responsible for converting chorismic acid into the initial phenazine products, phenazine-1-carboxylic acid (PCA) and phenazine-1,6-dicarboxylic acid (PDC). acs.orgnih.gov These two compounds serve as the primary precursors for the vast array of more complex phenazines found in nature. acs.org
Shikimic Acid Pathway and Key Precursors (e.g., Chorismic Acid)
The biosynthesis of all phenazines originates from the shikimic acid pathway, a central metabolic route in bacteria and other organisms for the production of aromatic amino acids and other important compounds. nih.govfrontiersin.org The pathway commences with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose 4-phosphate (E4P). frontiersin.orgfrontiersin.org
The crucial branch point for phenazine biosynthesis is chorismic acid, an end-product of the shikimate pathway. nih.govmdpi.comresearchgate.net From chorismic acid, a series of enzyme-catalyzed reactions leads to the formation of trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA). researchgate.netresearchgate.net Two molecules of DHHA are then condensed to form the tricyclic phenazine core. researchgate.net While chorismic acid is the established precursor, experimental evidence suggests that 2-amino-2-deoxyisochorismic acid (ADIC), an intermediate in the conversion of chorismic acid to anthranilate, is the more direct precursor that enters the phenazine-specific pathway. acs.org
Role of phz Operons and Biosynthetic Gene Clusters (BGCs)
The genetic blueprint for phenazine biosynthesis is contained within biosynthetic gene clusters (BGCs), with the core genes often organized into a phz operon. asm.orgusm.edu A highly conserved seven-gene operon, phzABCDEFG, is responsible for the synthesis of the foundational phenazine molecule, phenazine-1-carboxylic acid (PCA). nih.govnih.gov
The enzymes encoded by the phz operon carry out the conversion of chorismic acid to PCA. researchgate.net Key enzymes in this process include PhzE (anthranilate synthase), PhzD (isochorismatase), and PhzF (an isomerase), which are essential for the formation of the phenazine precursor DHHA. mdpi.comasm.orgnih.gov PhzA, PhzB, and PhzG are also involved in the subsequent steps leading to the final phenazine scaffold. researchgate.net While the core phz genes are highly conserved, variations exist, such as the duplication of the phzA/B gene in some pseudomonads. asm.org Some bacteria, like Pseudomonas aeruginosa, possess redundant phz operons that are expressed under different environmental conditions, suggesting an adaptation to diverse ecological niches. pnas.org The organization of these gene clusters can have a complex evolutionary history, with evidence of horizontal gene transfer among different bacterial species. nih.govasm.org
Table 1: Core Phenazine Biosynthesis Enzymes and Their Functions
| Gene | Enzyme | Proposed Function in Phenazine Biosynthesis |
| phzA/B | Homologous proteins | May be involved in stabilizing the PCA-synthesizing enzyme complex. nih.gov |
| phzC | 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase | Catalyzes the first step of the shikimate pathway, likely ensuring a sufficient supply of chorismic acid. researchgate.netasm.org |
| phzD | Isochorismatase-like protein | Involved in the conversion of chorismic acid to DHHA. researchgate.netmdpi.com |
| phzE | Anthranilate synthase-like protein | Catalyzes the conversion of chorismate to 2-amino-2-deoxyisochorismic acid (ADIC). acs.orgmdpi.com |
| phzF | Isomerase | Catalyzes the isomerization of DHHA. asm.orgnih.gov |
| phzG | Flavin-dependent oxidase | Involved in the final oxidative steps to form the phenazine ring structure. researchgate.netnih.gov |
Post-Synthetic Enzymatic and Non-Enzymatic Modifications in Phenazine Diversification
The structural diversity of natural phenazines arises from modifications of the initial core structures, PCA and PDC. acs.org These modifications are carried out by a variety of enzymes, often encoded by genes located adjacent to the core phz operon. mdpi.comresearchgate.net These enzymatic reactions include hydroxylation, methylation, N-oxidation, amidation, prenylation, and glycosylation. usm.eduacs.org
For example, in Pseudomonas aeruginosa, the enzyme PhzM, a methyltransferase, and PhzS, a flavin-containing monooxygenase, work in concert to convert PCA to pyocyanin (B1662382). mdpi.comresearchgate.net The presence of PhzS alone leads to the production of 1-hydroxyphenazine. mdpi.com Another enzyme, PhzH, an asparagine synthase homolog, converts PCA to phenazine-1-carboxamide (B1678076) (PCN). mdpi.com The enzyme PhzO is responsible for the hydroxylation of PCA to 2-hydroxyphenazine-1-carboxylic acid. mdpi.com In some cases, dual BGCs can cooperate to generate an even wider array of phenazine derivatives, including phenazine-polyketide hybrids. nih.govresearchgate.net Non-enzymatic reactions can also contribute to the diversification of phenazine structures. mdpi.comresearchgate.net
Table 2: Examples of Phenazine-Modifying Enzymes
| Enzyme | Modifying Function | Precursor | Product |
| PhzM & PhzS | Methylation and hydroxylation | PCA | Pyocyanin mdpi.com |
| PhzS | Hydroxylation | PCA | 1-Hydroxyphenazine mdpi.com |
| PhzH | Amidation | PCA | Phenazine-1-carboxamide (PCN) mdpi.com |
| PhzO | Hydroxylation | PCA | 2-Hydroxyphenazine-1-carboxylic acid mdpi.com |
| LaPhzM | O-methylation | PDC | Myxin acs.org |
| CnqPT1 | O-prenylation | 1,6-dihydroxyphenazine | Marinophenazines A and B acs.org |
Strategies for Metabolic Engineering of Phenazine Production
The potential applications of phenazines, particularly as biopesticides, have driven efforts to improve their production through metabolic engineering. frontiersin.orgresearchgate.netnih.gov Several strategies have been employed to enhance the yield of specific phenazine compounds in microbial hosts.
One common approach is to increase the flux through the shikimate pathway to provide more of the precursor, chorismic acid. This can be achieved by overexpressing genes such as ppsA and tktA, which are involved in the synthesis of the initial substrates of the pathway, PEP and E4P. frontiersin.orgfrontiersin.org Another strategy involves the knockout of genes that divert PCA into other derivatives, thereby channeling the metabolic flow towards the desired product. For instance, deleting the phzO gene in Pseudomonas chlororaphis leads to the accumulation of PCA. frontiersin.orgnih.gov
Furthermore, the elimination of negative regulatory factors that suppress the expression of the phz operon can also boost production. nih.gov Combining these genetic modifications with the optimization of fermentation conditions, such as fed-batch fermentation, has led to significant increases in phenazine titers. researchgate.netnih.gov Heterologous expression of phenazine biosynthetic pathways in more tractable hosts like Escherichia coli is also being explored. acs.org Population genomics-guided approaches, which identify beneficial genetic variations across a range of strains, are emerging as a powerful tool for identifying novel metabolic engineering targets. escholarship.org
Despite a comprehensive search for scientific information focused solely on the chemical compound "11,12-Dimethyldibenzo[a,c]phenazine," there is a significant lack of dedicated research literature available to fulfill the detailed requirements of the requested article. The vast majority of available data pertains to derivatives of the broader dibenzo[a,c]phenazine (B1222753) class of compounds, which are extensively studied for their applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs).
The available information on "this compound" is limited to basic chemical identifiers such as its molecular formula (C22H16N2) and CAS registry number (13362-54-4). However, in-depth studies detailing its specific synthesis, characterization, key scientific findings, recent advancements, research challenges, and future outlook could not be located.
The explicit instruction to focus solely on "this compound" and to exclude information on other related compounds prevents the generation of a thorough and scientifically accurate article as outlined. The creation of content for the specified sections on "Summary of Key Findings and Advancements," "Remaining Challenges and Open Questions," and "Emerging Research Directions and Potential Innovations" would require speculation or the inclusion of information on related but distinct chemical entities, thereby violating the core instructions of the request.
Therefore, due to the scarcity of specific scientific research on "this compound," it is not possible to generate the requested article while adhering to the strict content and sourcing constraints provided. A broader scope encompassing the dibenzo[a,c]phenazine core and its derivatives would be necessary to provide a comprehensive overview of the research in this area.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 11,12-dimethyldibenzo[a,c]phenazine, and how do reaction conditions influence product yield?
- Methodological Answer : Synthesis typically involves cyclization of substituted diarylamines or coupling reactions (e.g., Suzuki-Miyaura) with methyl-substituted precursors. For example, DFT studies at the B3LYP-6/311G(d) level suggest that methyl groups enhance conjugation and stabilize intermediates, improving yields under reflux conditions in polar aprotic solvents like DMF . Yield optimization requires precise stoichiometric ratios (e.g., 1:1.2 for diamine to diketone) and inert atmospheres to prevent oxidation side reactions .
Q. How can spectroscopic techniques (e.g., FTIR, Raman) distinguish structural variations in substituted dibenzophenazines?
- Methodological Answer : FTIR and Raman spectroscopy identify characteristic vibrational modes for methyl substitutions. For instance, methyl C–H stretching (~2850–2960 cm⁻¹) and out-of-plane bending (1380–1460 cm⁻¹) distinguish 11,12-dimethyl derivatives from unsubstituted analogs. Comparative spectral databases (e.g., ATR libraries) and density functional theory (DFT)-predicted spectra validate assignments .
Advanced Research Questions
Q. What computational approaches are validated for predicting redox potentials of methyl-substituted phenazine derivatives?
- Methodological Answer : Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) and solvent models (e.g., SMD) calculates redox potentials. Benchmarking against cyclic voltammetry data (e.g., ΔE ≈ ±0.05 V accuracy) confirms reliability. For this compound, dielectric constant (εᵣ) adjustments in the solvent model improve agreement with experimental redox potentials .
Q. How do phz1/phz2 operon interactions quantitatively regulate phenazine production in bacterial systems?
- Methodological Answer : Quantitative PCR (qPCR) and knockout mutants (Δphz1, Δphz2) reveal cross-regulation. In Pseudomonas aeruginosa, phz1 contributes ~65% of phenazines in LB medium, while phz2 dominates in nutrient-limited conditions. Normalization to OD600 and HPLC quantification of phenazine-1-carboxylic acid (PCA) correlate operon activity with metabolite output .
Q. What methodological challenges arise when incorporating this compound into organic semiconductors, and how are HOMO-LUMO gaps optimized?
- Methodological Answer : Challenges include achieving narrow HOMO-LUMO gaps (<3 eV) for semiconductor behavior. Computational screening (M06-2x/6-311G(2p,d)) identifies electron-withdrawing substituents (e.g., cyano groups) that reduce gaps to ~2.5 eV. Solution-processed OLEDs use platinum sensitizers to enhance charge transport, achieving external quantum efficiencies (EQE) >15% .
Q. How does cytochrome c oxidase influence phenazine detoxification mechanisms in hypoxic bacterial biofilms?
- Methodological Answer : Cytochrome c oxidase (Cbb3-type) maintains redox balance by reducing phenazines to non-toxic leuco-forms under hypoxia. Disruption of coxA genes abolishes phenazine synthesis, confirmed via gene knockout and LC-MS detection of accumulated reactive oxygen species (ROS) in Pseudomonas chlororaphis .
Q. What electrochemical strategies improve sensitivity in detecting phenazine derivatives using modified electrodes?
- Methodological Answer : β-cyclodextrin (β-CD)-modified screen-printed electrodes enhance adsorption via host-guest interactions. Linear sweep voltammetry (LSV) with Langmuir isotherm analysis quantifies phenazines at μM levels (detection limit ~0.1 μM). Adsorption equilibrium constants (k = 0.035 μM⁻¹) validate sensitivity improvements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
